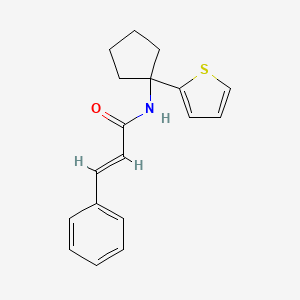

N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-3-phenyl-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c20-17(11-10-15-7-2-1-3-8-15)19-18(12-4-5-13-18)16-9-6-14-21-16/h1-3,6-11,14H,4-5,12-13H2,(H,19,20)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLMERMLBPGSCU-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide typically involves the reaction of a cyclopentylamine derivative with a cinnamoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, and employing continuous-flow reactors for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. The thiophene ring and cinnamamide moiety contribute to its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

N-(thiophen-2-yl)nicotinamide derivatives: These compounds also feature a thiophene ring and have shown significant biological activities.

N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives: These compounds contain a cinnamamide moiety and have demonstrated antimicrobial and anticancer properties.

Uniqueness

N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide is unique due to the presence of the cyclopentyl group, which may confer distinct steric and electronic properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications .

Biological Activity

N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in cancer research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have focused on the antiproliferative effects of N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide against various cancer cell lines. The compound has shown promising results in inhibiting the growth of liver cancer cells (HepG2), with mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Antiproliferative Activity Against HepG2 Cells

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide | TBD | Induces apoptosis, cell cycle arrest at G1 phase |

| Staurosporine (Reference) | 5.59 | Protein kinase inhibition |

Note: TBD = To Be Determined; further studies needed for precise IC50 values.

The biological activity of N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation. This includes:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased expression of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It has been observed that treatment with this compound causes a significant increase in the percentage of cells arrested in the G1 phase, indicating a halt in cellular proliferation.

Study 1: Cytotoxicity Evaluation

In a recent study, a series of cinnamide derivatives, including N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide, were evaluated for their cytotoxicity against HepG2 cells using the MTT assay. The results indicated that modifications in the structure significantly influenced the cytotoxic activity.

Study 2: Mechanistic Insights

Another investigation explored the mechanisms underlying the anticancer effects of N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide. Flow cytometry analysis demonstrated that treatment with this compound led to an increase in early and late apoptosis rates, confirming its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide?

The synthesis typically involves three key steps: (1) cyclopentane ring formation via cyclization of a precursor, (2) thiophene incorporation via Suzuki or Stille coupling reactions under palladium catalysis, and (3) cinnamamide bond formation through amidation using HATU or DCC as coupling agents. Reaction optimization often requires inert atmospheres (N₂/Ar) and purification via column chromatography .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Software suites like SHELXL (for refinement) and WinGX (for data processing) are used to analyze bond lengths, angles, and torsional parameters. For example, analogous cinnamamide derivatives show planar cinnamoyl moieties with dihedral angles <10° relative to the cyclopentyl-thiophene group .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : ¹H/¹³C NMR identifies protons and carbons in the thiophene (δ 6.8–7.2 ppm), cyclopentyl (δ 1.5–2.5 ppm), and cinnamamide (δ 6.3–7.6 ppm) regions.

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₂OS: 324.1294) .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

In vitro cytotoxicity (MTT assay), antioxidant activity (DPPH radical scavenging), and enzyme inhibition (e.g., COX-2) are standard. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical for evaluating efficacy .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?

Hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) predict HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These models guide modifications to enhance binding affinity, such as introducing electron-withdrawing groups on the cinnamoyl ring .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies in binding energy (ΔG) vs. observed IC₅₀ values may arise from solvation effects or protein flexibility. Molecular dynamics (MD) simulations (AMBER/CHARMM) over 100 ns trajectories can reconcile these by modeling ligand-receptor interactions in explicit solvent .

Q. How is crystallographic disorder in the cyclopentyl-thiophene moiety addressed during refinement?

Partial occupancy modeling in SHELXL and anisotropic displacement parameter (ADP) analysis are used. For example, split positions for thiophene sulfur atoms may indicate dynamic disorder, resolved using the SQUEEZE algorithm to account for solvent voids .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid/ACN gradient separates impurities. MRM transitions (e.g., m/z 324→152 for the parent ion) achieve detection limits <0.1% .

Q. How are structure-activity relationships (SARs) systematically explored for derivatives?

A factorial design approach varies substituents on the cinnamamide (e.g., 4-Cl, 4-OCH₃) and cyclopentyl-thiophene moieties. Multivariate regression correlates logP, polar surface area, and IC₅₀ to identify pharmacophoric features .

Data Contradiction and Validation

Q. How to validate conflicting NMR assignments between theoretical (DFT) and experimental data?

Compare computed chemical shifts (GIAO method) with experimental ¹H/¹³C NMR. Deviations >0.5 ppm may indicate conformational flexibility; ROESY experiments can confirm spatial proximities (e.g., NOEs between cyclopentyl and thiophene protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.